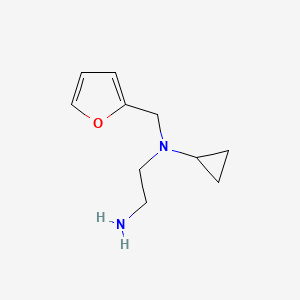
N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine is a versatile small molecule scaffold with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. This compound features a cyclopropyl group and a furan-2-ylmethyl group attached to an ethane-1,2-diamine backbone, making it a valuable building block in organic synthesis and research.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized through a direct reaction between cyclopropylamine and furan-2-ylmethylamine under controlled conditions.
Stepwise Synthesis: Alternatively, a stepwise approach can be employed, starting with the formation of cyclopropylamine, followed by its reaction with furan-2-ylmethylamine.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired derivative
Major Products Formed:
Oxidation: Various oxidized derivatives
Reduction: Reduced forms of the compound
Substitution: Different substituted derivatives based on the nucleophile used
Scientific Research Applications
Chemistry: N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it suitable for creating diverse chemical libraries for drug discovery and materials science.
Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways. Its ability to bind to specific targets makes it valuable in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound's structural features may be exploited to create novel therapeutic agents with improved efficacy and safety profiles.
Industry: In the chemical industry, this compound serves as an intermediate in the synthesis of various chemicals, including agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
N1-Cyclopropyl-N1-(benzyl)ethane-1,2-diamine
N1-Cyclopropyl-N1-(phenylmethyl)ethane-1,2-diamine
N1-Cyclopropyl-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine
Uniqueness: N1-Cyclopropyl-N1-(furan-2-ylmethyl)ethane-1,2-diamine stands out due to its incorporation of the furan ring, which imparts unique chemical properties compared to its benzyl or phenylmethyl counterparts. This structural difference can lead to distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N'-cyclopropyl-N'-(furan-2-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-5-6-12(9-3-4-9)8-10-2-1-7-13-10/h1-2,7,9H,3-6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAIKMJQXQHXFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

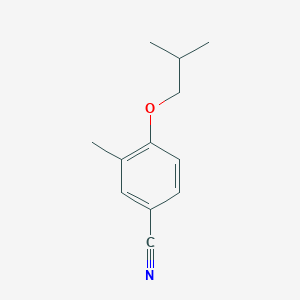
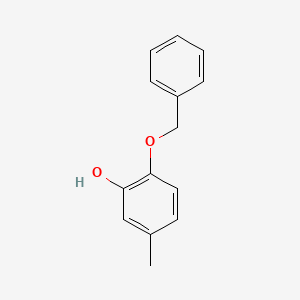

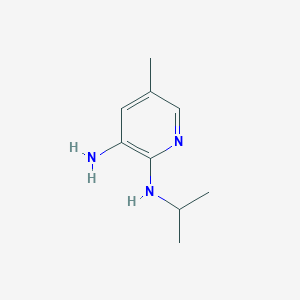
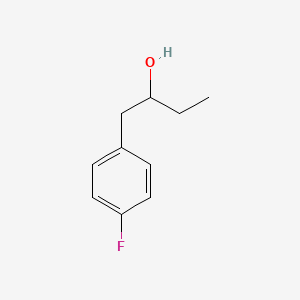
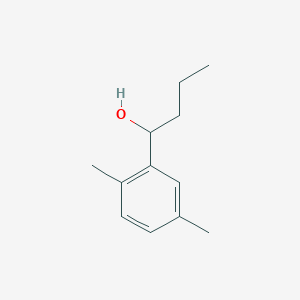
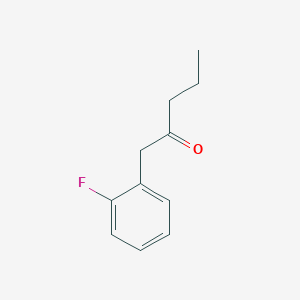
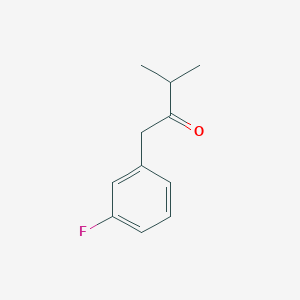

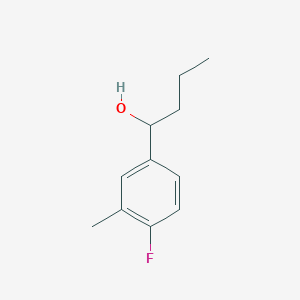
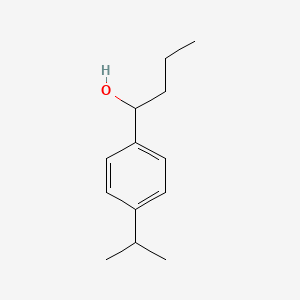
![2-[Methyl-[(2-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846456.png)
![2-[Methyl-[(3-methylphenyl)methyl]azaniumyl]acetate](/img/structure/B7846464.png)
